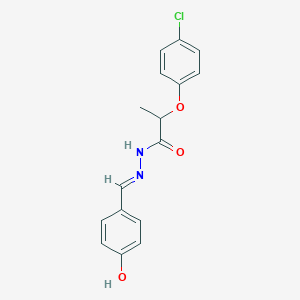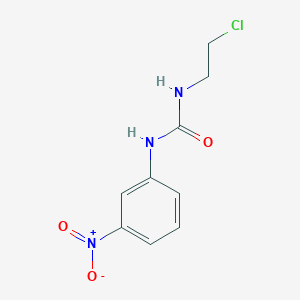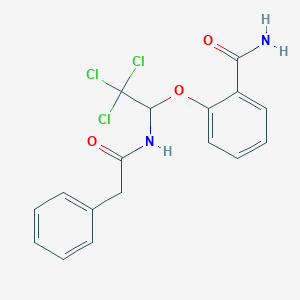![molecular formula C14H13ClN2O2 B11994912 N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)
N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.725 g/mol . This compound is known for its unique structure, which includes a furohydrazide moiety and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methyl-3-furohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products of reduction are usually alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Aplicaciones Científicas De Investigación
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It has shown promise in preliminary studies as a potential drug candidate for treating certain diseases.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group may interact with certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide can be compared with other similar compounds, such as:
N’-(1-(2-chlorophenyl)ethylidene)-2,5-dimethyl-3-furohydrazide: This compound has a similar structure but with an additional methyl group on the furohydrazide moiety.
N’-(1-(4-chlorophenyl)ethylidene)-2-methyl-3-furohydrazide: This compound has the chlorophenyl group in a different position, which can affect its reactivity and interactions with molecular targets.
The uniqueness of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(11-5-3-4-6-13(11)15)16-17-14(18)12-7-8-19-10(12)2/h3-8H,1-2H3,(H,17,18)/b16-9+ |
Clave InChI |
HKIIDOAELHLHLG-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2Cl |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11994858.png)


![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

